[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate
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Description
[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the benzamide family and has been used in various studies due to its unique properties.
Scientific Research Applications
Diverse Trifluoromethyl Heterocycles Synthesis
Honey et al. (2012) discuss the synthesis of a wide range of trifluoromethyl heterocycles using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This research demonstrates the chemical's utility in producing various heterocyclic compounds, which could be analogous to the synthetic versatility of "[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate" in generating multifunctional organic molecules (Honey, Pasceri, Lewis, & Moody, 2012).
Fluorescent Probes for CO2 Detection
Wang et al. (2015) developed novel fluorescent probes with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels. The study emphasizes the role of complex organic molecules in environmental monitoring and could suggest potential applications for compounds like "this compound" in sensor technologies (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).
Synthesis of Carboxamide Derivatives
Deady et al. (2005) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating the therapeutic potential of complex organic compounds in medicinal chemistry. This could imply research avenues for "this compound" in drug discovery and development (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13(15-5-3-2-4-6-15)19-17(21)12-23-18(22)16-9-7-14(11-20)8-10-16/h2-11,13H,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOAHMFGBJEONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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